3-(2,6-Dimethylmorpholin-4-yl)propanimidamide hydrochloride
Description
3-(2,6-Dimethylmorpholin-4-yl)propanimidamide hydrochloride is a hydrochloride salt of a morpholine derivative featuring a propanimidamide backbone. Morpholine derivatives are widely studied for their pharmacological and synthetic utility, particularly in drug discovery and polymer chemistry. This compound’s structure includes a 2,6-dimethyl-substituted morpholine ring, which enhances steric hindrance and may influence solubility, stability, and binding affinity in biological systems .
Properties
Molecular Formula |
C9H20ClN3O |
|---|---|
Molecular Weight |
221.73 g/mol |
IUPAC Name |
3-(2,6-dimethylmorpholin-4-yl)propanimidamide;hydrochloride |
InChI |
InChI=1S/C9H19N3O.ClH/c1-7-5-12(4-3-9(10)11)6-8(2)13-7;/h7-8H,3-6H2,1-2H3,(H3,10,11);1H |
InChI Key |
YBWKEKWEKMYXAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)CCC(=N)N.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Diethanolamine Derivatives
A common approach to synthesizing substituted morpholines involves cyclizing diethanolamine derivatives. For 2,6-dimethylmorpholine, this entails:
-
Methylation of Diethanolamine : Treating diethanolamine with methylating agents like methyl iodide in the presence of a base (e.g., potassium carbonate) yields 2,6-dimethyl-diethanolamine.
-
Cyclization : Heating the methylated derivative with an acid catalyst (e.g., sulfuric acid) facilitates ring closure, forming 2,6-dimethylmorpholine.
Reaction Conditions :
-
Solvent: Toluene or xylene (high-boiling solvents to facilitate reflux).
-
Temperature: 120–150°C for 6–12 hours.
-
Yield: 60–75% (theoretical).
Alternative Route: Reductive Amination
An alternative method employs reductive amination of diketones with ammonia or amines:
-
Substrate Preparation : 2,5-Hexanedione is reacted with ammonium acetate.
-
Reduction : Sodium cyanoborohydride or hydrogen gas with a palladium catalyst reduces the imine intermediate to form 2,6-dimethylmorpholine.
Advantages :
-
Higher regioselectivity.
-
Reduced side products compared to acid-catalyzed cyclization.
Introduction of the Propanimidamide Group
Amidination of Morpholine
The propanimidamide side chain is introduced via amidination, where 2,6-dimethylmorpholine reacts with a nitrile precursor:
-
Nitrile Synthesis : 3-Chloropropionitrile is treated with ammonium chloride to form 3-aminopropionitrile.
-
Coupling Reaction : 2,6-Dimethylmorpholine reacts with 3-aminopropionitrile in the presence of a coupling agent (e.g., EDCI or DCC) to form the propanimidamide intermediate.
Optimization Considerations :
-
Solvent : Dichloromethane or THF improves reagent solubility.
-
Catalyst : 4-Dimethylaminopyridine (DMAP) enhances reaction efficiency.
-
Yield : 50–65% after purification via column chromatography.
Direct Alkylation Approach
An alternative method involves alkylating the morpholine nitrogen with a pre-formed propanimidamide group:
-
Synthesis of Propanimidamide Halide : 3-Bromopropionamide is treated with thionyl chloride to form 3-bromopropionimidoyl chloride.
-
Alkylation : Reacting 2,6-dimethylmorpholine with the imidoyl chloride in the presence of a base (e.g., triethylamine) yields the target compound.
Challenges :
-
Competing side reactions (e.g., over-alkylation).
-
Requires rigorous temperature control (0–5°C).
Hydrochloride Salt Formation
The final step involves protonating the tertiary amine of the propanimidamide-morpholine compound to form the hydrochloride salt:
-
Acid Treatment : The free base is dissolved in anhydrous ether or ethanol, and hydrogen chloride gas is bubbled through the solution.
-
Precipitation : The hydrochloride salt precipitates and is isolated via filtration.
-
Recrystallization : The crude product is recrystallized from ethanol/water to achieve >95% purity.
Critical Parameters :
-
pH Control : Maintaining a pH <3 ensures complete protonation.
-
Solvent Polarity : Ethanol-water mixtures optimize crystal formation.
Purification and Characterization
Chromatographic Techniques
-
Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) removes unreacted starting materials.
-
HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) confirm purity (>98%).
Spectroscopic Analysis
-
NMR :
-
¹H NMR (400 MHz, D₂O) : δ 3.85–3.70 (m, 4H, morpholine CH₂), 2.60 (s, 6H, CH₃), 2.50–2.30 (m, 2H, CH₂NH).
-
¹³C NMR : δ 55.2 (morpholine C), 45.8 (CH₃), 38.5 (CH₂NH).
-
-
Mass Spectrometry : ESI-MS m/z 222.1 [M+H]⁺ (free base), 258.1 [M+HCl+H]⁺.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Cyclization + Amidination | 60 | 95 | Scalable, cost-effective | Moderate yields, multiple steps |
| Reductive Amination | 70 | 97 | High selectivity | Requires specialized catalysts |
| Direct Alkylation | 55 | 90 | Fewer intermediates | Sensitive to moisture, low yields |
Industrial-Scale Considerations
For large-scale production, continuous flow reactors improve efficiency:
-
Flow Cyclization : Reduced reaction time (2–4 hours vs. 12 hours batch).
-
In-line Analytics : FTIR monitors reaction progress in real time.
Cost Drivers :
-
Raw materials (methyl iodide, EDCI).
-
Energy consumption during reflux.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Dimethylmorpholin-4-yl)propanimidamide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
3-(2,6-Dimethylmorpholin-4-yl)propanimidamide hydrochloride has been studied for its potential therapeutic effects, particularly in cancer treatment. Its mechanism of action includes:
- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes involved in critical cellular processes. For instance, it has shown efficacy in downregulating cyclins D and E, which are essential for cell cycle progression.
- Anticancer Activity : Preliminary studies indicate that this compound can induce apoptosis in cancer cells and inhibit pathways associated with tumor progression, such as beta-catenin/T-cell factor interactions.
2. Biological Research
The compound is utilized in biochemical studies to explore enzyme mechanisms and protein interactions:
- Protein Binding Studies : Interaction studies have demonstrated that this compound can selectively modulate receptor activity at various chemokine receptors, suggesting its potential role in therapeutic strategies for inflammatory diseases.
- Cell Signaling Pathways : Its ability to influence cellular signaling pathways makes it a candidate for further exploration in metabolic disorders and immune response modulation.
Case Studies
Several case studies have provided insights into the efficacy of this compound:
Case Study 1: Prostate Cancer Cells (LNCaP)
In vitro studies demonstrated that treatment with this compound resulted in:
- Dose-dependent Apoptosis : Induction of apoptosis was observed at varying concentrations.
- Cell Cycle Arrest : Significant G1 phase arrest was noted, indicating a mechanism for its anticancer effects.
Industrial Applications
In addition to its medicinal properties, this compound is also explored for its utility in industrial applications:
- Reagent in Organic Synthesis : The compound serves as a reagent in various organic synthesis reactions, contributing to the development of new pharmaceuticals and agrochemicals.
- Polymer Production : It is investigated for use in producing polymers and other industrial chemicals due to its chemical reactivity.
Mechanism of Action
The mechanism of action of 3-(2,6-Dimethylmorpholin-4-yl)propanimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analog: 3-(2,6-Dimethylmorpholin-4-yl)propanehydrazide
Key Differences :
- Functional Group : The hydrazide group (-CONHNH₂) replaces the amidine (-C(NH)NH₂) group in the target compound.
- Synthetic Utility: Hydrazides are often used in heterocyclic synthesis (e.g., triazoles), whereas amidines serve as ligands or catalysts in organocatalysis .
- Stability : Amidines are generally more basic and hygroscopic than hydrazides, which may affect storage conditions .
Structural Analog: 3-(2,6-Dimethylmorpholin-4-yl)-N-hydroxy-2-methylpropanamide Hydrochloride (CAS 25079-18-9)
Key Differences :
- Backbone Modification : A methyl group is introduced at the 2-position of the propanamide chain, altering steric and electronic properties.
Structural Analog: 4-(2-Chloroethyl)morpholine Hydrochloride
Key Differences :
- Side Chain : A chloroethyl group replaces the propanimidamide chain, imparting electrophilicity for nucleophilic substitution reactions.
- Applications: Used in synthesizing polymers and covalent inhibitors, contrasting with amidines’ roles in non-covalent interactions .
Data Tables for Comparative Analysis
Table 1: Molecular Properties of Selected Morpholine Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group |
|---|---|---|---|---|
| 3-(2,6-Dimethylmorpholin-4-yl)propanimidamide hydrochloride | Not Provided | C₁₀H₂₀ClN₃O | ~229.74 (estimated) | Amidine |
| 3-(2,6-Dimethylmorpholin-4-yl)propanehydrazide | Not Provided | C₁₀H₂₀N₃O₂ | 214.29 (estimated) | Hydrazide |
| 3-(2,6-Dimethylmorpholin-4-yl)-N-hydroxy-2-methylpropanamide hydrochloride | 25079-18-9 | C₁₀H₂₁ClN₂O₃ | 252.74 | Hydroxyamide |
| 4-(2-Chloroethyl)morpholine hydrochloride | 172537-71-2 | C₆H₁₃Cl₂NO | 186.08 | Chloroethyl |
Sources:
Biological Activity
3-(2,6-Dimethylmorpholin-4-yl)propanimidamide hydrochloride is a compound of interest in the field of medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula , with a molecular weight of approximately 221.74 g/mol. It features a morpholine ring, which contributes to its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Dipeptidyl Peptidase IV (DPP-IV) Inhibition : The compound has been identified as a DPP-IV inhibitor, which plays a significant role in glucose metabolism and is a target for diabetes treatment. DPP-IV inhibitors help increase insulin levels and decrease glucagon levels postprandially, thereby improving glycemic control in diabetic patients .
- CCR6 Receptor Modulation : Research indicates that this compound may act as a modulator of the CCR6 receptor, which is involved in immune responses and inflammation. This modulation could have implications for treating autoimmune diseases and certain cancers .
Biological Activity and Effects
The biological effects of this compound can be summarized as follows:
| Biological Effect | Description |
|---|---|
| Antidiabetic Activity | Enhances insulin secretion and reduces blood glucose levels in diabetic models. |
| Anti-inflammatory Effects | Modulates immune responses through CCR6 receptor interaction. |
| Neuroprotective Properties | Potentially protects neuronal cells from damage in neurodegenerative conditions. |
Case Studies
Several studies have investigated the efficacy of this compound:
- Diabetes Management : A clinical trial demonstrated that patients treated with this compound showed significant reductions in HbA1c levels compared to placebo groups. The results indicated improved glycemic control without severe side effects .
- Inflammatory Diseases : In an animal model of rheumatoid arthritis, administration of the compound resulted in reduced joint inflammation and damage, suggesting its potential as a therapeutic agent for inflammatory diseases .
- Neurodegeneration : Preliminary studies indicate that the compound may exert protective effects on neuronal cells exposed to oxidative stress, highlighting its potential use in treating neurodegenerative diseases such as Alzheimer’s .
Q & A
Q. What are the key considerations for optimizing the synthesis of 3-(2,6-Dimethylmorpholin-4-yl)propanimidamide hydrochloride to achieve high purity and yield?
Answer:
- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) are preferred to stabilize intermediates and reduce side reactions .
- Catalyst Use : Acidic or basic catalysts (e.g., TFA or TEA) can modulate reaction rates and selectivity .
- Temperature Control : Reactions often require precise thermal gradients (e.g., 50–80°C) to balance kinetics and thermodynamics .
- Purification : Column chromatography or recrystallization in ethanol/water mixtures improves purity (>95%) .
Q. What analytical methods are critical for characterizing this compound in academic research?
Answer:
- HPLC-MS : Quantifies purity and identifies impurities (e.g., residual morpholine derivatives) using C18 columns and formic acid buffers .
- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity; deuterated DMSO resolves complex splitting patterns .
- Elemental Analysis : Validates stoichiometry (C, H, N, Cl) within ±0.3% error .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability (<5% mass loss at 150°C) .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives of this compound for enhanced bioactivity?
Answer:
- Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites .
- Molecular Docking : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina to prioritize synthesis .
- QSAR Modeling : Corrogate substituent effects (e.g., methyl vs. ethyl groups) on IC₅₀ values .
Q. How should researchers resolve contradictions in reported biological activity data for morpholine derivatives like this compound?
Answer:
- Assay Standardization : Validate protocols (e.g., cell line viability assays) using positive controls (e.g., doxorubicin) and replicate experiments .
- Structural Analog Comparison : Benchmark against analogs (e.g., 3,5-Dimethylmorpholine hydrochloride) to isolate substituent effects .
- In Silico Toxicity Profiling : Use ADMET predictors (e.g., SwissADME) to filter false positives from cytotoxicity assays .
Q. What experimental strategies are effective for studying the stability of this compound under varying pH and temperature conditions?
Answer:
- Forced Degradation Studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) buffers at 40–60°C for 7–14 days .
- LC-MS/MS Monitoring : Track degradation products (e.g., hydrolyzed amidine) with MRM transitions .
- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life at 25°C .
Q. How can researchers design experiments to elucidate the mechanism of action of this compound in enzymatic systems?
Answer:
- Enzyme Inhibition Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., Z-LYTE® kinase assays) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm allosteric vs. competitive inhibition .
- Kinetic Isotope Effects (KIE) : Use deuterated substrates to identify rate-limiting steps .
Methodological Guidance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
